Methyl 1-isopropyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-isopropyl-1H-pyrrole-3-carboxylate is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic organic compounds with one nitrogen atom in the ring. This compound is characterized by the presence of a methyl ester group at the third position and an isopropyl group at the first position of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-isopropyl-1H-pyrrole-3-carboxylate can be achieved through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the reaction of substituted amines with dihydrofuran under catalytic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-isopropyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the second and fifth positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include pyrrole-3-carboxylic acid derivatives, alcohols, and various substituted pyrrole compounds.
Scientific Research Applications
Methyl 1-isopropyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-isopropyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 1-isopropyl-1H-pyrrole-3-carboxylate is unique due to the presence of the isopropyl group at the first position, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl 1-propan-2-ylpyrrole-3-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-7(2)10-5-4-8(6-10)9(11)12-3/h4-7H,1-3H3 |
InChI Key |
ZZOVUWXUKFUXOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=C1)C(=O)OC |
Origin of Product |
United States |
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